8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile
8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile
Brand Name:
Vulcanchem
CAS No.:
129909-32-6
VCID:
VC21221334
InChI:
InChI=1S/C14H17N5/c1-9-11-5-6-18(14(2,3)4)13(11)19-12(17-9)10(7-15)8-16-19/h8H,5-6H2,1-4H3
SMILES:
CC1=NC2=C(C=NN2C3=C1CCN3C(C)(C)C)C#N
Molecular Formula:
C14H17N5
Molecular Weight:
255.32 g/mol
8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile
CAS No.: 129909-32-6
Cat. No.: VC21221334
Molecular Formula: C14H17N5
Molecular Weight: 255.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129909-32-6 |
|---|---|
| Molecular Formula | C14H17N5 |
| Molecular Weight | 255.32 g/mol |
| IUPAC Name | 3-tert-butyl-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile |
| Standard InChI | InChI=1S/C14H17N5/c1-9-11-5-6-18(14(2,3)4)13(11)19-12(17-9)10(7-15)8-16-19/h8H,5-6H2,1-4H3 |
| Standard InChI Key | HTAVCQFFXDQIBD-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=NN2C3=C1CCN3C(C)(C)C)C#N |
| Canonical SMILES | CC1=NC2=C(C=NN2C3=C1CCN3C(C)(C)C)C#N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator